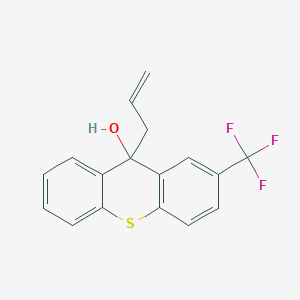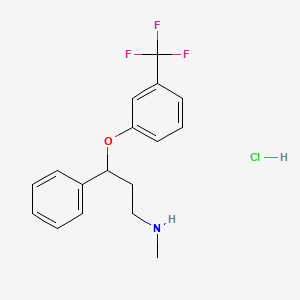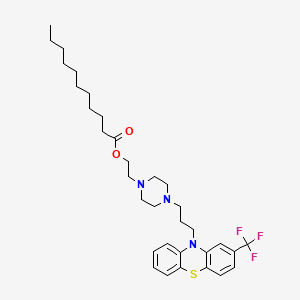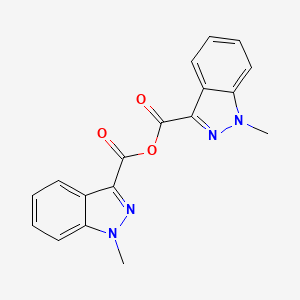
(2S,3S,4S,5R,6S)-6-((4-Amino-5-fluoropyrimidin-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Overview
Description
5-Fluorocytosine O-β-D-Glucuronide is a metabolite of the antifungal/antimicrobial agent, 5-Fluorocytosine.
Flucytosine Glucuronide is a metabolite of the antifungal/antimicrobial agent, 5-Fluorocytosine.
Scientific Research Applications
Aurora Kinase Inhibition and Cancer Treatment
The compound is related to the Aurora kinase inhibitors. Aurora kinase inhibitors play a critical role in cancer therapy due to their ability to inhibit Aurora A, a protein associated with cell division. This inhibition can be effective in treating various forms of cancer. A compound structurally related to (2S,3S,4S,5R,6S)-6-((4-Amino-5-fluoropyrimidin-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has been mentioned in this context (ロバート ヘンリー,ジェームズ, 2006).
Enantiospecific Synthesis
The compound is involved in the enantiospecific synthesis of related compounds. Such syntheses are crucial for creating specific enantiomers of pharmaceutical compounds, which can have differing biological activities. The relevance of enantiospecific synthesis to the scientific application of this compound has been explored (Pierre‐François Deschenaux et al., 1989).
Synthesis of Anticancer Compounds
This compound is used in the synthesis of various anticancer agents. For example, its structure is similar to compounds synthesized for potential use in treating cancer, particularly through interactions with tubulin, a protein involved in cell division, and may contribute to the inhibition of tubulin polymerization (R. Jayarajan et al., 2019).
Influenza Virus Sialidase Inhibition
Compounds structurally related to this molecule have been evaluated as inhibitors of influenza virus sialidase. The inhibition of sialidase, an enzyme that facilitates the release of the virus from infected cells, is a strategy used in the treatment of influenza (P. Smith et al., 1999).
Antibacterial Activity
Similar compounds have shown promising results in antibacterial activity. This includes activity against various bacterial strains, highlighting the potential use of this compound in the development of new antibacterial agents (H. Egawa et al., 1984).
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O7/c11-2-1-13-10(14-7(2)12)21-9-5(17)3(15)4(16)6(20-9)8(18)19/h1,3-6,9,15-17H,(H,18,19)(H2,12,13,14)/t3-,4-,5+,6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJZXXMQOQRFRT-VHBMUUDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=N1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)




![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)







